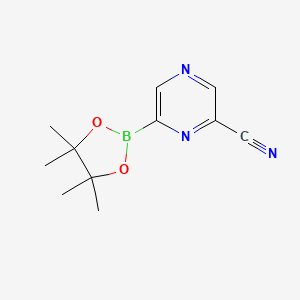![molecular formula C14H12N2O2S B11724706 3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B11724706.png)
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This compound is known for its unique structural features, which include an imidazole ring fused with a thiazole ring, and a carboxylic acid functional group. These structural characteristics make it a valuable compound in various fields of scientific research, particularly in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is formed by the reaction of thiourea with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Cyclization: The intermediate product undergoes cyclization with acetone or trifluoroacetone to form the imidazo[2,1-b][1,3]thiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of anticancer agents.
Materials Science: The compound is used in the synthesis of phosphorescent iridium complexes, which have applications in organic light-emitting diodes (OLEDs) and LED chips.
Biological Research: It is used in molecular docking studies to investigate interactions with biological targets such as DNA and enzymes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound has been shown to:
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-6-phenylimidazo[2,1-b]thiazole: Lacks the carboxylic acid group but shares the imidazo[2,1-b]thiazole core.
3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole: Contains a trifluoromethyl group instead of a methyl group on the phenyl ring.
Uniqueness
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid is unique due to its carboxylic acid functional group, which enhances its solubility and reactivity. This functional group also allows for further derivatization, making it a versatile compound in synthetic chemistry and drug design.
Propiedades
Fórmula molecular |
C14H12N2O2S |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
3-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2S/c1-8-3-5-10(6-4-8)11-7-16-9(2)12(13(17)18)19-14(16)15-11/h3-7H,1-2H3,(H,17,18) |
Clave InChI |
KGAHUYYTLLONPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B11724646.png)

![1-Amino-3-[(4-aminobutyl)amino]propyl phosphate](/img/structure/B11724654.png)
![2-(Benzo[d]oxazol-2-yl)-1-(4-chlorophenyl)ethanone](/img/structure/B11724662.png)
![2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B11724683.png)

![Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11724690.png)

![2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid](/img/structure/B11724697.png)

![4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol](/img/structure/B11724702.png)
